![molecular formula C16H13NO4S B2908690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1448073-06-0](/img/structure/B2908690.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, diselenides have been synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Scientific Research Applications
Antitumor Activity
Compounds with the benzo[d][1,3]dioxol moiety have been evaluated for their antitumor activities against various cancer cell lines, such as HeLa, A549, and MCF-7 .
Nonlinear Optical Properties
The benzo[d][1,3]dioxol group is also studied for its nonlinear optical and spectroscopic properties, which are important in materials science .
Heavy Metal Detection
Derivatives of benzo[d][1,3]dioxol have been used in electrochemical approaches for the detection of carcinogenic heavy metal ions like lead (Pb 2+) .
Anticancer Evaluation
Structural analogs containing benzo[1,3]dioxol have undergone structure–activity relationship studies for their anticancer properties .
Molecular Properties Prediction
Web-based tools use structures like benzo[1,3]dioxol to predict various molecular properties relevant to drug motifs, including ADME properties, BBB penetration, and solubility .
Synthesis and Characterization
The synthesis and characterization of novel compounds with benzo[d][1,3]dioxole structures are ongoing research areas in organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of vegfr1 . This inhibition could potentially lead to a decrease in angiogenesis, thereby affecting the growth and proliferation of cells.
Biochemical Pathways
The compound’s interaction with its target could affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones. Inhibition of VEGFR1 could disrupt this pathway, leading to reduced angiogenesis.
Result of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound could have potential antitumor effects.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(15-4-3-9-22-15)17-7-1-2-8-19-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,7-8,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHXOOSLJHBPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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